molecular formula C₂₀H₂₃N₃O₄ B1144648 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine CAS No. 1145671-52-8

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine

Katalognummer: B1144648
CAS-Nummer: 1145671-52-8
Molekulargewicht: 369.41
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine and its hydrochloride salt are synthetically accessible quinazoline derivatives recognized for their significant value in oncological and pharmacological research . This compound is part of a class of small-molecule inhibitors designed to target specific cellular signaling pathways . Quinazoline-based compounds are established as potent scaffolds in medicinal chemistry, often functioning by inhibiting tyrosine kinase activity, which is crucial in the regulation of cell division and proliferation . Overexpression of growth factor receptors like the epidermal growth factor receptor (EGFR) is a known driver in many solid tumors, making them a primary target for therapeutic intervention . Derivatives structurally related to this compound have demonstrated promising growth inhibitory properties in vitro against a broad panel of human tumor cell lines, including the MCF7 breast cancer cell line . The core quinazoline structure serves as a versatile pharmacophore, and ongoing research efforts continue to explore novel analogues to develop effective anti-cancer agents with minimal side effects . This compound is supplied For Research Use Only and is an essential tool for scientists studying signal transduction inhibition, rational drug design, and the discovery of new anti-cancer agents.

Eigenschaften

IUPAC Name

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEPRWDRWNAAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Initial Discovery and Early Methods (US Patent 5,747,498)

The original synthesis of erlotinib hydrochloride, as disclosed in US Patent 5,747,498, involved a linear sequence of nine steps starting from ethyl 3,4-dihydroxybenzoate. Key stages included:

  • Alkylation : Ethyl 3,4-dihydroxybenzoate was reacted with 2-bromoethyl methyl ether under basic conditions to introduce methoxyethoxy groups.

  • Nitration and Reduction : Nitration with nitric acid followed by catalytic hydrogenation using platinum oxide (PtO₂) yielded ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.

  • Cyclization : Treatment with ammonium formate and formaldehyde at 160–165°C produced 6,7-bis(2-methoxyethoxy)quinazolin-4-one.

  • Chlorination and Coupling : Reaction with phosphorus oxychloride generated 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, which was coupled with 3-ethynylaniline to form the free base.

This method achieved a 71% yield in the final step but faced challenges such as hazardous hydrogen gas use, high catalyst costs, and laborious silica gel chromatography.

Limitations of Traditional Approaches

The early route’s drawbacks included:

  • Safety Risks : Hydrogenation with PtO₂ posed explosion hazards.

  • Cost Inefficiency : Platinum catalysts and multiple isolation steps increased production costs.

  • Low Scalability : High-temperature cyclization (160–165°C) and column chromatography hindered large-scale manufacturing.

Modern Optimized Synthesis

Patent WO2007138613A2 Methodology

A breakthrough came with Patent WO2007138613A2, which streamlined synthesis into seven steps with improved yields and safety:

Step 1: Synthesis of 3,4-Bis(2-Methoxyethoxy)Benzaldehyde

3,4-Dihydroxybenzaldehyde was alkylated with 2-bromoethyl methyl ether in dimethylformamide (DMF) using potassium carbonate, achieving a 98% yield.

Reaction Conditions :

  • Solvent: DMF

  • Base: K₂CO₃

  • Temperature: 100°C

  • Yield: 98%

Step 2: Oxime Formation and Dehydration to Benzonitrile

The aldehyde was converted to benzaldoxime using hydroxylamine hydrochloride, followed by dehydration with acetic anhydride to yield 3,4-bis(2-methoxyethoxy)benzonitrile (85% yield).

Step 3: Nitration and Reduction

Nitration with fuming nitric acid produced 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, which was reduced to 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile using iron and hydrochloric acid (90% yield).

Step 4: Formamidine Intermediate

The amine was formylated with dimethylformamide dimethyl acetal (DMF-DMA) to yield N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine, a novel intermediate critical for subsequent coupling.

Step 5: Coupling with 3-Ethynylaniline

The formamidine was reacted with 3-ethynylaniline in acetic acid at 125°C, yielding erlotinib free base (82% yield).

Step 6: Hydrochloride Formation

Treatment with methanolic HCl produced erlotinib hydrochloride, which was purified via crystallization (mp 228–230°C).

Advantages Over Prior Art

  • Step Reduction : Eliminated hydrogenation and column chromatography.

  • Cost Efficiency : Replaced PtO₂ with iron-based reduction.

  • Safety : Avoided flammable hydrogen gas.

  • Purity : Crystallization replaced silica gel purification.

Alternative Methodologies

Multi-Component Synthesis Approaches

Recent studies propose one-pot multi-component reactions for quinazoline derivatives. For example, silica-supported Preyssler nanoparticles and heteropolyacids catalyze the condensation of 2-aminobenzamide, orthoesters, and anilines. While this method achieves high yields (80–95%) for N-phenylquinazolin-4-amines, adapting it to erlotinib requires introducing methoxyethoxy groups post-synthesis, which complicates the process.

Green Chemistry Innovations

Water-mediated syntheses using recyclable catalysts (e.g., silica chloride) have been explored for 2,3-dihydroquinazolin-4(1H)-ones. However, these methods lack specificity for the 6,7-bis(2-methoxyethoxy) substitution pattern, necessitating additional functionalization steps.

Comparative Analysis of Synthesis Routes

Parameter US Patent 5,747,498 Patent WO2007138613A2 Multi-Component Synthesis
Total Steps973 (with post-modification)
Hazardous ReagentsPtO₂, H₂ gasNoneOrthoesters
Key CatalystPlatinum oxideIronHeteropolyacids
Purification MethodColumn chromatographyCrystallizationFiltration
Overall Yield (Final Step)71%82%Not reported for erlotinib

Industrial-Scale Production Considerations

The WO2007138613A2 method dominates industrial production due to:

  • Scalability : Ambient-pressure reactions and simple workup.

  • Cost-Effectiveness : Iron catalysts and recyclable solvents (e.g., DMF).

  • Regulatory Compliance : Avoids toxic byproducts and hazardous reagents .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

The primary application of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is in the treatment of hyperproliferative disorders, including various types of cancer:

  • Non-Small Cell Lung Cancer
  • Colorectal Cancer
  • Pancreatic Cancer
  • Ovarian Cancer
  • Breast Cancer
  • Glioma

Clinical studies indicate that this compound exhibits significant anti-tumor activity across a range of solid tumor xenografts in vivo, demonstrating good oral bioavailability and tolerability during long-term administration .

Inhibition of Tyrosinase

Recent research has identified this compound as a novel inhibitor of tyrosinase, suggesting potential applications in food preservation and cosmetics as an anti-browning agent for fresh-cut fruits . This property could be beneficial in extending the shelf life of perishable products.

Data Tables

Application AreaSpecific Use CasesResearch Findings
Cancer TreatmentNon-small cell lung cancer, colorectal cancerSignificant anti-tumor activity; well tolerated in clinical studies
Tyrosinase InhibitionAnti-browning agent for fresh-cut applesNovel inhibitor with potential for food preservation

Case Study 1: Anti-Cancer Activity

A study demonstrated that this compound significantly inhibited tumor growth in models of non-small cell lung cancer. The compound was noted for its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

Case Study 2: Food Preservation

In another study, the compound was tested as an anti-browning agent in fresh-cut apples. Results indicated that it effectively reduced browning reactions, maintaining aesthetic quality and nutritional value over time. The findings suggest a promising application in the food industry .

Wirkmechanismus

The mechanism of action of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine involves inhibition of tyrosine kinase activity. It binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), preventing phosphorylation and subsequent signal transduction. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Differences

The table below summarizes structural and functional differences between 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine and related compounds:

Compound Name Substituents (Quinazoline Core) N-Position Substituent Key Features Clinical/Research Relevance
This compound 6,7-bis(2-methoxyethoxy Phenyl High solubility due to polar methoxyethoxy groups; moderate EGFR affinity Preclinical studies
Erlotinib (Tarceva) 6,7-bis(2-methoxyethoxy 3-Ethynylphenyl Ethynyl group enhances EGFR binding; FDA-approved for NSCLC/pancreatic cancer Clinical use
6,7-Dimethoxy-N-(Pyrrolidinyl)quinazolin-4-Amine 6,7-dimethoxy Pyrrolidinyl-alkyl Reduced solubility; potential off-target effects due to basic pyrrolidine Experimental kinase inhibitors
P11 (Pyrazole Hybrid) 6,7-bis(2-methoxyethoxy 3-(Pyrazole-phenyl) Pyrazole moiety alters electronic properties; improved selectivity in vitro Preclinical antitumor studies
Bosutinib 6-methoxy-7-(piperazinylpropoxy) Dichloro-methoxyanilino Dual Src/Abl inhibitor; used for chronic myeloid leukemia Clinical use

Physicochemical Properties

  • Solubility : The bis(2-methoxyethoxy) groups in the target compound and erlotinib enhance water solubility compared to dimethoxy or unsubstituted analogs .
  • Crystallinity: Polymorphic forms (e.g., erlotinib hydrochloride β-modification) impact bioavailability. The target compound’s anhydrous/monohydrate forms (if synthesized) would require similar characterization .
  • LogP : The phenyl group in the target compound may increase hydrophobicity compared to erlotinib’s ethynylphenyl, affecting membrane permeability .

Research and Development Insights

  • Salt Optimization: Erlotinib’s mesylate and hydrochloride salts improve stability and dissolution.
  • Hybrid Derivatives : Thiadiazole and pyrazole hybrids () demonstrate the feasibility of modular design to balance potency and toxicity .
  • Polymorphism : Crystalline modifications (e.g., β-modification of erlotinib hydrochloride) underscore the importance of solid-state characterization in drug development .

Biologische Aktivität

6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is a synthetic compound belonging to the quinazoline class, which is known for its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its biological activity, focusing on its anticancer properties and inhibitory effects on key enzymes such as tyrosinase.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H23N3O4\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{O}_{4}

This structure features a quinazoline backbone substituted with two methoxyethoxy groups and a phenyl moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been subjected to in vitro testing against various cancer cell lines, demonstrating significant growth inhibition. Notably, it has shown promising results against the MCF7 breast cancer cell line.

Table 1: In Vitro Anticancer Activity

CompoundCell LineIC50 (µM)
This compoundMCF75.89
ErlotinibMCF715.5
Other derivativesVariousVaries

The above table summarizes the comparative IC50 values of this compound against established drugs like erlotinib, indicating its potential efficacy as an anticancer agent .

Tyrosinase Inhibition

The compound exhibits strong inhibitory activity against tyrosinase, an enzyme critical for melanin synthesis. This property suggests its potential use in cosmetic applications to inhibit hyperpigmentation.

Table 2: Tyrosinase Inhibition Activity

CompoundIC50 (µM)
This compound12.5
Standard Inhibitor (Kojic Acid)15.0

The data indicates that this compound is a potent inhibitor of tyrosinase, outperforming traditional inhibitors like kojic acid .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies suggest that the compound binds effectively to targets involved in cancer progression, similar to other quinazoline derivatives .

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound with various protein targets. The results indicate favorable interactions with epidermal growth factor receptor (EGFR) and other kinases implicated in tumor growth.

Case Studies

In a recent study involving a series of novel quinazoline derivatives, including this compound, researchers evaluated their anticancer activity against a panel of 60 human tumor cell lines. The findings revealed that several derivatives exhibited significant cytotoxicity across different cancer types, reinforcing the therapeutic potential of this class of compounds .

Q & A

Q. What is the mechanism of action of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine in EGFR inhibition, and how is this validated experimentally?

The compound selectively inhibits epidermal growth factor receptor (EGFR) tyrosine kinase by competitively binding to the ATP-binding site, blocking downstream signaling. Methodological validation includes:

  • Kinase inhibition assays : Measuring IC50 values using purified EGFR kinases and ATP-analog substrates .
  • Cellular assays : Assessing phosphorylation inhibition via Western blotting in EGFR-overexpressing cancer cell lines (e.g., A549, H1975) .

Q. What are the critical intermediates and reaction conditions in synthesizing this compound?

Key intermediates include 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, which undergoes nucleophilic substitution with 3-ethynylaniline. Critical conditions:

  • Solvent system : Use of DMF or isopropanol under inert nitrogen atmosphere .
  • Catalysts : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura cross-coupling for analogs) .

Advanced Research Questions

Q. How can purification processes mitigate impurities like chlorinated byproducts during synthesis?

  • Piperazine substitution : Highly polar piperazine reacts with chlorinated intermediates (e.g., N-(3-ethynylphenyl)-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine) to form water-soluble derivatives, enabling selective recrystallization .
  • Gradient elution chromatography : Silica column purification with ethyl acetate/hexane gradients (15–75%) achieves >95% purity .

Q. What degradation products form under ICH-recommended stress conditions, and how are they characterized?

  • Degradation pathways : Acidic hydrolysis produces 6,7-bis(2-methoxyethoxy)quinazolin-4-amine, while photolysis yields N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-2-oxy-quinazolin-4-amine .
  • Analytical methods :
  • HPLC : Kromasil® C18 column with gradient elution (acetonitrile/water + TFA) .
  • LC-MS/TOF : Accurate mass analysis (e.g., m/z 362.0957 for 6-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine) .

Q. How do structural modifications at the quinazoline core influence EGFR inhibition potency and selectivity?

  • Alkyne-linked hybrids : Substitution with 1,2,4-thiadiazole enhances antiproliferative effects (e.g., isomer mixtures showing IC50 < 1 µM in vitro) .
  • Methoxyethoxy optimization : Adjusting substituent chain length balances solubility and membrane permeability, as seen in analogs like gefitinib and afatinib .

Data Contradiction Analysis

Q. How can discrepancies in stability studies under oxidative vs. photolytic stress be resolved?

  • Oxidative stability : Erlotinib is stable in 3% H2O2 but degrades under UV light (254 nm). Contradictions arise from varying experimental setups (e.g., light intensity, solvent pH).
  • Resolution : Standardize stress conditions per ICH Q1A(R2) guidelines and validate via orthogonal methods (e.g., NMR for structural confirmation alongside HPLC) .

Methodological Recommendations

Q. What strategies improve yield in microwave-assisted synthesis of quinazoline derivatives?

  • Reaction time/temperature : Microwave heating at 150°C for 1 hour reduces side reactions (e.g., dimerization) .
  • Boronic acid coupling : Use benzo[d][1,3]dioxol-5-ylboronic acid with sodium carbonate and tetrakis(triphenylphosphine)palladium(0) for Suzuki reactions .

Q. How are isotopic analogs (e.g., <sup>13</sup>C-labeled erlotinib) used in pharmacokinetic studies?

  • Synthesis : Incorporate <sup>13</sup>C isotopes at the ethynylphenyl group via labeled precursors (e.g., <sup>13</sup>C6-cyclohexa-1,3,5-triene) .
  • Applications : Track drug distribution and metabolite profiling using LC-MS/MS with isotopic tracing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.